Antibacterial agent 178

Xanthomonas oryzae antibacterial potency EC50 comparison

Antibacterial agent 178 (compound A10) is a synthetic 1,3,4-oxadiazole thioether derivative, structurally characterized as N-(4-fluorophenyl)-5-(methylthio)-1,3,4-oxadiazole-2-carboxamide (C10H8FN3O2S, MW 253.25). The compound has been identified through comparative molecular field analysis (CoMFA) modeling as a potent antibacterial agent targeting rice bacterial pathogens Xanthomonas oryzae pv.

Molecular Formula C10H8FN3O2S
Molecular Weight 253.26 g/mol
Cat. No. B12365920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 178
Molecular FormulaC10H8FN3O2S
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCSC1=NN=C(O1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C10H8FN3O2S/c1-17-10-14-13-9(16-10)8(15)12-7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15)
InChIKeyGVHIBGRECBFROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 178 (A10) – Potent 1,3,4-Oxadiazole Thioether with Defined Activity Against Xanthomonas Pathovars


Antibacterial agent 178 (compound A10) is a synthetic 1,3,4-oxadiazole thioether derivative, structurally characterized as N-(4-fluorophenyl)-5-(methylthio)-1,3,4-oxadiazole-2-carboxamide (C10H8FN3O2S, MW 253.25) [1]. The compound has been identified through comparative molecular field analysis (CoMFA) modeling as a potent antibacterial agent targeting rice bacterial pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) [1]. Its mechanism of action involves the dual targeting of the translational regulator CsrA and the virulence regulator Xoc3530, disrupting multiple bacterial pathogenicity pathways [1].

Why Antibacterial Agent 178 Cannot Be Simply Substituted by Other 1,3,4-Oxadiazole Derivatives or Commercial Bactericides


The antibacterial potency and target engagement profile of Antibacterial agent 178 are not uniformly shared across the 1,3,4-oxadiazole class. While close structural analogs such as compound A18 exhibit comparable EC50 values, A10 was specifically selected for proteomic and activity-based protein profiling (ABPP) analysis, confirming its unique dual engagement of CsrA and Xoc3530 [1]. Commercial alternatives like bismerthiazol and thiodiazole copper demonstrate significantly higher EC50 values against Xoo (27.8–253.5 mg/L) compared to A10 (5.32 mg/L), and they operate through distinct mechanisms (e.g., cell wall synthesis inhibition) [2][3]. These quantitative potency gaps and mechanistic differences preclude direct substitution without compromising experimental outcomes or procurement specifications.

Quantitative Differentiation of Antibacterial Agent 178 Against Closest Analogs and Commercial Benchmarks


Superior Potency Against Xanthomonas oryzae pv. oryzae (Xoo) Compared to Commercial Bactericides Bismerthiazol and Thiodiazole Copper

Antibacterial agent 178 (A10) demonstrates an EC50 of 5.32 mg/L against Xoo [1]. In cross-study comparison, the commercial bactericide bismerthiazol exhibits an EC50 of 27.8 mg/L, while thiodiazole copper shows an EC50 of 70.1 mg/L under similar in vitro assay conditions [2]. This represents a 5.2-fold and 13.2-fold improvement in potency, respectively, establishing A10 as a substantially more potent agent against this economically significant rice pathogen.

Xanthomonas oryzae antibacterial potency EC50 comparison rice bacterial leaf blight

Comparative Potency Against Xanthomonas oryzae pv. oryzicola (Xoc) Versus Structural Analog A18

Against Xoc, Antibacterial agent 178 (A10) exhibits an EC50 of 7.58 mg/L, while its closest structural analog from the same study, compound A18, shows an EC50 of 7.65 mg/L [1]. The two compounds display nearly identical potency against Xoc. However, A10 was prioritized for downstream mechanistic characterization via proteomics and ABPP, providing a uniquely validated target profile that A18 lacks [1].

Xanthomonas oryzicola structure-activity relationship oxadiazole thioether EC50 comparison

Validated Dual-Target Mechanism: Engagement of CsrA and Xoc3530 Confirmed by Activity-Based Protein Profiling

Antibacterial agent 178 is the only compound in its series to undergo comprehensive target identification using proteomic techniques and activity-based protein profiling (ABPP), confirming direct engagement of the translational regulator CsrA and the virulence regulator Xoc3530 [1]. Genetic knockout of either CsrA or Xoc3530 in Xoc results in significant reductions in bacterial motility and pathogenicity, validating these proteins as critical nodes in bacterial virulence [1].

CsrA Xoc3530 virulence regulation target engagement ABPP

Disruption of Multiple Virulence-Associated Pathways Provides Broader Phenotypic Impact

Proteomic analysis revealed that treatment with Antibacterial agent 178 (A10) disrupts multiple pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis [1]. This multi-pathway interference contrasts with single-target commercial bactericides like bismerthiazol, which primarily inhibits cell wall biosynthesis .

virulence pathways two-component system flagellar assembly quorum sensing

In Vivo Bacteriostatic Activity Confirmed in Rice Bacterial Disease Models

The original research paper explicitly states that most compounds in the series, including Antibacterial agent 178 (A10), exhibit "good in vitro and in vivo bacteriostatic activities" [1]. While specific quantitative in vivo data (e.g., protective/curative efficacy percentages) are not detailed in the abstract, the confirmation of in vivo activity distinguishes A10 from many research-grade antibacterial compounds that lack any in vivo validation.

in vivo efficacy rice bacterial leaf blight bacteriostatic activity

Defined Physicochemical Properties and Vendor Documentation Support Reproducible Research

Antibacterial agent 178 is supplied with a defined chemical identity (C10H8FN3O2S, MW 253.25) and vendor-provided purity documentation . In vivo formulation guidance (e.g., DMSO/Tween-80/saline mixtures) is available to support reproducible administration . This level of characterization contrasts with less thoroughly documented research compounds that may lack formulation guidance or purity certificates.

chemical identity purity solubility research reproducibility

Recommended Research and Procurement Applications for Antibacterial Agent 178


Mechanistic Studies of Bacterial Virulence Regulation in Xanthomonas Species

Antibacterial agent 178 is the compound of choice for researchers investigating the roles of CsrA and Xoc3530 in Xanthomonas pathogenicity. Its validated dual-target engagement, confirmed by ABPP [1], enables precise interrogation of the translational regulation and virulence signaling pathways disrupted by this chemotype. Genetic knockout validation of these targets further supports their biological relevance [1].

Benchmarking Novel Antibacterial Leads Against Xanthomonas oryzae Pathovars

With an EC50 of 5.32 mg/L against Xoo and 7.58 mg/L against Xoc [1], Antibacterial agent 178 serves as an appropriate reference compound for evaluating next-generation antibacterial agents targeting rice bacterial diseases. Its potency advantage over commercial benchmarks (bismerthiazol, EC50 27.8 mg/L; thiodiazole copper, EC50 70.1 mg/L) [2] provides a meaningful comparator for assessing structure-activity improvements.

Agricultural Lead Optimization and Structure-Activity Relationship Studies

As a structurally defined 1,3,4-oxadiazole thioether with a known SMILES string [1], Antibacterial agent 178 offers a tractable scaffold for medicinal chemistry optimization. Its in vitro potency and reported in vivo activity [1] make it a suitable starting point for lead optimization programs aimed at developing new agricultural bactericides with improved field performance.

Tool Compound for Investigating Multi-Pathway Virulence Disruption

Antibacterial agent 178 uniquely disrupts six distinct virulence-associated pathways (two-component regulation, flagellar assembly, bacterial secretion, quorum sensing, ABC transporters, and chemotaxis) [1]. Researchers studying the interplay between these pathways in Xanthomonas pathogenicity will find this compound particularly valuable as a chemical probe for coordinated pathway modulation.

Technical Documentation Hub

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